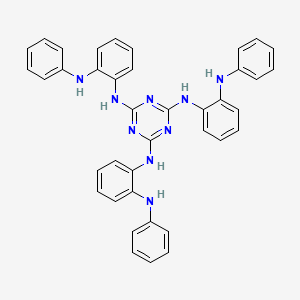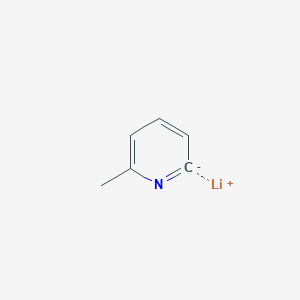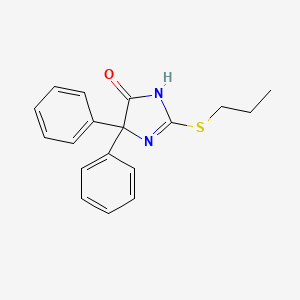
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a sulfur atom and two phenyl groups attached to the imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzil with thiourea in an alkaline solution. Benzil is synthesized from benzaldehyde through benzoin condensation. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is refluxed, and the product is isolated through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a mixture of solvents and catalysts to improve yield and reduce costs. The use of dimethyl sulfoxide, acetone, or acetonitrile as solvents, along with hydroxide or carbonate bases, has been reported to enhance the reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the propylsulfanyl group.
5,5-Diphenyl-2,4-imidazolidinedione: Contains an imidazolidinedione ring instead of an imidazolidinone ring.
Phenytoin: A well-known anticonvulsant with a similar imidazolidinedione structure.
Uniqueness
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Número CAS |
92262-93-6 |
|---|---|
Fórmula molecular |
C18H18N2OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4,4-diphenyl-2-propylsulfanyl-1H-imidazol-5-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-13-22-17-19-16(21)18(20-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20,21) |
Clave InChI |
KUAKJDHHAYEVSG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
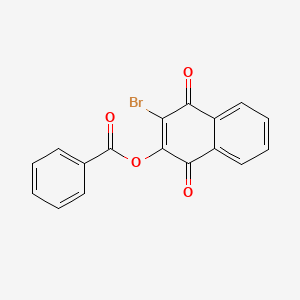
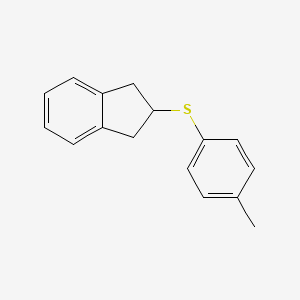
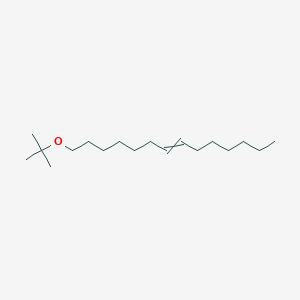


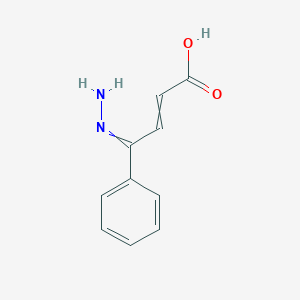


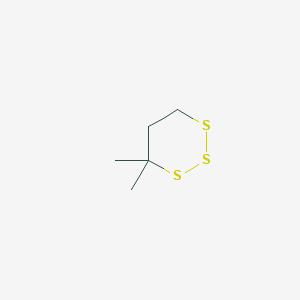

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
